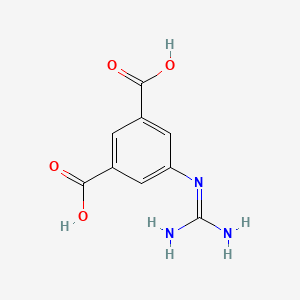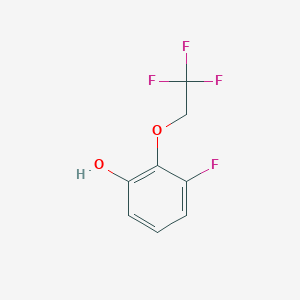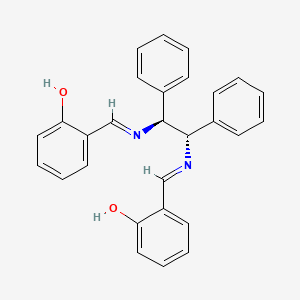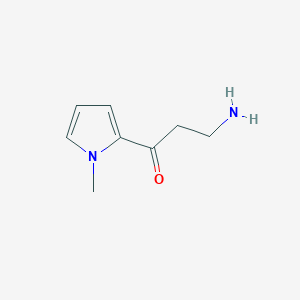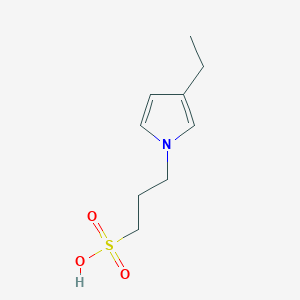
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid is a heterocyclic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl group and a propane-1-sulfonic acid group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.
Sulfonation: The propane-1-sulfonic acid group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonic acid group to a sulfonate ester.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of conductive polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(3-Phenyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Contains a phenyl group instead of an ethyl group.
3-(3-Isopropyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Contains an isopropyl group instead of an ethyl group.
Uniqueness
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry and biology.
Propiedades
Número CAS |
785749-87-3 |
|---|---|
Fórmula molecular |
C9H15NO3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
3-(3-ethylpyrrol-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H15NO3S/c1-2-9-4-6-10(8-9)5-3-7-14(11,12)13/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,13) |
Clave InChI |
CXXUZBRMMMDKNT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C=C1)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
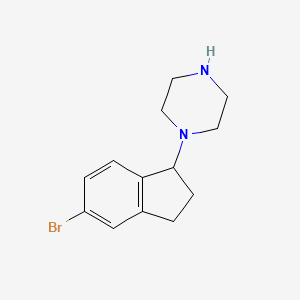

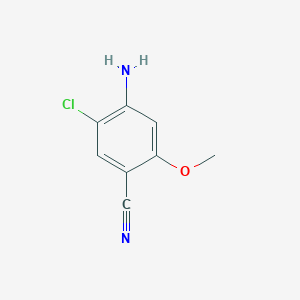
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
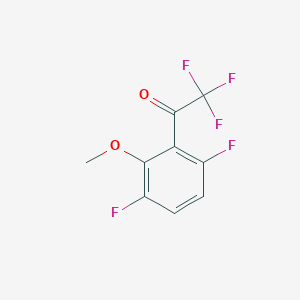
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
